GSK 625433
Description
Contextualization of GSK2982772 within Pharmaceutical Innovation Landscapes
GlaxoSmithKline (GSK) maintains a robust research and development pipeline focused on core therapeutic areas including immunology, inflammation, and oncology. gsk.comgsk.comgsk.com The company leverages advanced technologies like artificial intelligence and human genetics to identify novel drug targets and accelerate the development of innovative medicines. gsk.com The development of GSK2982772 fits within this landscape as an effort to create a highly specific molecule against a key target in inflammatory processes.
The pursuit of RIPK1 inhibitors represents a significant area of innovation in biotechnology, with particular excitement in central nervous system and inflammatory disease research. fiercebiotech.com RIPK1 is a central player in cellular responses to stimuli such as tumor necrosis factor-alpha (TNFα), a cytokine heavily involved in autoimmune conditions. alzdiscovery.orgnih.gov By targeting the kinase activity of RIPK1, compounds like GSK2982772 offer a potential mechanism to intervene in the inflammatory cascades that drive various diseases. alzdiscovery.org
Historical Trajectory of GSK2982772 Discovery and Development
The development of GSK2982772 by GlaxoSmithKline was a strategic effort to create a potent and selective inhibitor of RIPK1 kinase. It was designed as an ATP-competitive inhibitor that binds to an allosteric pocket in the RIPK1 kinase domain. medchemexpress.comresearchgate.net This work aimed to overcome the limitations of earlier research compounds, which often had poor metabolic stability. researchgate.net
GSK2982772 demonstrated high potency and selectivity in preclinical studies, effectively blocking TNF-induced cellular responses. researchgate.net These promising results led to its advancement into clinical development. The compound entered Phase I clinical trials around 2017 to assess its properties in humans. medchemexpress.com Subsequently, it progressed to Phase IIa studies to evaluate its potential efficacy in patients with several inflammatory conditions, including psoriasis, rheumatoid arthritis, and ulcerative colitis. nih.govresearchgate.net However, as part of an ongoing portfolio review, GSK later halted the Phase II trials and moved the compound back into the research phase for further evaluation. fiercebiotech.com
| Property | Description | Reference |
|---|---|---|
| Target | Receptor-Interacting Protein Kinase 1 (RIPK1) | alzdiscovery.orgnih.gov |
| Mechanism of Action | Potent, orally active, and ATP-competitive RIPK1 kinase inhibitor | medchemexpress.com |
| In Vitro Potency (IC50) | 16 nM (human RIPK1), 20 nM (monkey RIPK1) | medchemexpress.com |
| Selectivity | Over 1,000-fold selectivity against a panel of more than 339 other kinases | medchemexpress.com |
Therapeutic Relevance of GSK2982772 in Disease Pathophysiology Research
The therapeutic hypothesis for GSK2982772 is based on the central role of its target, RIPK1, in a form of programmed cell death called necroptosis and in inflammation. nih.gov RIPK1 kinase activity is a key component of the signaling pathway initiated by TNFα, which is known to regulate inflammation in the colon and other tissues. nih.gov Therefore, inhibiting RIPK1 was proposed as a potential therapeutic strategy for inflammatory autoimmune diseases. alzdiscovery.org
| NCT Number | Phase | Condition Investigated | Start Date | Reference |
|---|---|---|---|---|
| NCT03305419 | Phase 1 | Autoimmune Diseases | October 2017 | medchemexpress.com |
| NCT03649412 | Phase 1 | Autoimmune Diseases | September 2018 | medchemexpress.com |
| NCT02903966 | Phase 2 | Ulcerative Colitis | November 2016 | nih.govmedchemexpress.com |
| NCT04316585 | Phase 1 | Psoriasis | September 2020 | medchemexpress.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
885264-71-1 |
|---|---|
Molecular Formula |
C26H32N4O5S |
Molecular Weight |
512.6 g/mol |
IUPAC Name |
(2R,4S,5R)-1-(4-tert-butyl-3-methoxybenzoyl)-4-(methoxymethyl)-2-(pyrazol-1-ylmethyl)-5-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C26H32N4O5S/c1-25(2,3)19-8-7-17(13-20(19)35-5)23(31)30-21(22-27-10-12-36-22)18(15-34-4)14-26(30,24(32)33)16-29-11-6-9-28-29/h6-13,18,21H,14-16H2,1-5H3,(H,32,33)/t18-,21-,26-/m1/s1 |
InChI Key |
HLQXYDHLDZTWDW-KAWPREARSA-N |
Isomeric SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)N2[C@H]([C@H](C[C@@]2(CN3C=CC=N3)C(=O)O)COC)C4=NC=CS4)OC |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)N2C(C(CC2(CN3C=CC=N3)C(=O)O)COC)C4=NC=CS4)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK-625433; GSK 625433; GSK625433. |
Origin of Product |
United States |
Mechanistic Elucidation of Gsk 625433 Activity
Molecular Pharmacology of Utrophin Modulation in Duchenne Muscular Dystrophy
Duchenne Muscular Dystrophy is a severe, progressive muscle-wasting disease caused by mutations in the dystrophin gene, leading to the absence or dysfunction of the dystrophin protein. ontosight.airesearchgate.netnih.gov Utrophin is an autosomal paralogue of dystrophin, sharing structural and functional similarities. ontosight.ainih.govfondazionetelethon.it GSK 625433 has been investigated for its ability to upregulate utrophin, aiming to compensate for the lack of dystrophin and potentially slow disease progression. ontosight.ai
The primary mechanism of action for this compound involves the utrophin upregulation pathway. ontosight.ai Utrophin is highly expressed in fetal tissues but is developmentally downregulated in adults. google.com Studies in the mdx mouse model of DMD, which lacks dystrophin, have shown that the developmental decline in utrophin levels correlates with the onset of muscle necrosis. google.com Overexpression of utrophin in these mdx mice has demonstrated its capacity to prevent muscle pathology, providing a rationale for pharmacological upregulation of endogenous utrophin as a therapeutic strategy for DMD. nih.govgoogle.com
The regulation of utrophin expression is complex, involving various molecular mechanisms. Post-transcriptional repression, particularly by microRNAs (miRNAs) targeting the 5′ and 3′-untranslated regions (UTRs) of utrophin mRNA, significantly limits the magnitude of utrophin upregulation achievable through promoter activation. fondazionetelethon.itgoogle.com Research into utrophin upregulators has identified compounds targeting epigenetic regulators, such as histone deacetylases (HDACs), and kinases, including phosphatidylinositol 3-kinase (PI3K) and glycogen (B147801) synthase kinase-3 (GSK-3). google.com While this compound acts to increase utrophin production, the specific signaling cascades directly modulated by this compound for utrophin upregulation are part of this broader effort to enhance utrophin expression to functionally compensate for dystrophin deficiency. ontosight.aimpg.de
Dystrophin plays a crucial structural and signaling role in muscle, anchoring the internal cytoskeleton to the extracellular matrix via the dystrophin-associated protein complex (DAPC) at the sarcolemma. researchgate.netchimeraresearchgroup.comnih.gov In DMD, the absence of functional dystrophin leads to a significant reduction or absence of all DAPC proteins, contributing to muscle fragility and damage. chimeraresearchgroup.comnih.gov
Given utrophin's functional similarity to dystrophin, its upregulation by compounds like this compound is hypothesized to facilitate the restoration or stabilization of the DAPC. Studies on other therapeutic approaches, such as exon skipping, have shown that the restoration of dystrophin expression leads to an elevated expression and proper localization of DAPC components, including α-sarcoglycan, β-dystroglycan, and neuronal nitric oxide synthase (nNOS), at the sarcolemma. chimeraresearchgroup.comnih.gov By increasing utrophin, which can perform similar functions to dystrophin, this compound aims to provide a compensatory protein that can integrate into or stabilize the sarcolemmal complex, thereby improving the integrity and function of the muscle fiber membrane. ontosight.aimpg.de This compensatory mechanism is central to mitigating the progressive muscle damage seen in DMD. ontosight.ai
The compensatory increase in utrophin mediated by this compound is designed to have a positive impact on muscle cellular function and tissue homeostasis. ontosight.ai Utrophin increase in muscle cells, for instance, through transcriptional adaptation, has been shown to normalize cell function in Duchenne Muscular Dystrophy. mpg.de Myogenesis, the process of muscle cell formation, and muscle hypertrophy are critical for muscle growth and adaptation. plos.org Skeletal muscle progenitor cells and stem cells are integral to developmental myogenesis and postnatal muscle homeostasis and regeneration. escholarship.org
Preclinical Pharmacological and Efficacy Investigations of Gsk 625433
In Vitro Efficacy Profiling
Cellular Models for Duchenne Muscular Dystrophy Pathophysiology Studies
Information regarding the in vitro efficacy profiling of GSK 625433 in cellular models for Duchenne Muscular Dystrophy (DMD) pathophysiology studies was not found in the provided search results. Preclinical studies for DMD often utilize various animal models, such as mdx mice, and cellular models like induced pluripotent stem cells (iPSCs) derived from patient blood cells, to study disease mechanisms and test potential therapies nih.govnih.govmdpi.comworktribe.comfrontiersin.orgbiospace.comcttjournal.com. However, no direct association or investigation of this compound within these DMD-specific models was identified.
Hepatitis C Virus Replicon Systems and Enzyme Assays
This compound has been identified as a novel and highly potent inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase natap.org. In the HCV replicon system, this compound demonstrates high potency against HCV genotype 1 across various assay formats natap.org. Its potency is affected by the presence of human serum, with its EC50 value shifting approximately 3 to 4-fold in the presence of 40% human serum natap.org.
The compound exhibits a genotype profile in enzyme and transient replicon assays, showing good potencies against HCV genotype 1. However, its potency is reduced against genotypes 3a and 4a, and it shows inactivity against genotypes 2a and 3b natap.org. Importantly, this compound did not inhibit polymerases from other members of the Flaviviridae family, such as GBV-B and BVDV, nor did it inhibit human DNA polymerases, indicating a degree of selectivity natap.org.
In vitro selection experiments with HCV genotype 1b subgenomic RNA in Huh-7 cells, passaged in the presence of this compound, led to the identification of resistance mutations natap.org. Two key mutations, M414T and I447F, located within 5 Å of the binding site, were found to individually confer resistance against this compound natap.org. Despite the emergence of these resistance mutations, this compound retained activity against enzymes containing mutations selected in the presence of compounds binding to different sites, such as the hinge and finger-loop sites, suggesting its potential for combination therapy with other polymerase or protease inhibitors natap.org. Furthermore, combination studies demonstrated synergy between this compound and IFN-α2a natap.org.
The potency of this compound against various HCV genotypes in enzyme and replicon assays is summarized in the table below:
| HCV Genotype | Enzyme Assay Potency (Relative) | Transient Replicon Assay Potency (Relative) |
| Genotype 1 | Good | Good |
| Genotype 3a | Reduced | Reduced |
| Genotype 4a | Reduced | Reduced |
| Genotype 2a | Inactive | Inactive |
| Genotype 3b | Inactive | Inactive |
Assessment of Target Engagement and Functional Modulation
This compound functions as an inhibitor by binding to the palm region of the HCV NS5B polymerase natap.org. X-ray structural analysis has confirmed this binding mechanism in NS5B enzymes of subtypes 1a and 1b natap.org. While the compound binds to the palm region, subtle yet critical differences in its binding characteristics have been observed between subtype 1a and 1b NS5B enzymes natap.org. Target engagement is a critical aspect of drug development, ensuring that a drug interacts with its intended biological target to achieve the desired effect researchgate.netpelagobio.com. The identification of resistance mutations (M414T and I447F) within the binding site further corroborates the specific target engagement of this compound with the NS5B polymerase natap.org.
In Vivo Therapeutic Potential in Preclinical Models
Antiviral Efficacy in Hepatitis C Virus Infection Models
This compound has been cited as one of several novel compounds undergoing preclinical trials for Hepatitis C Virus nih.gov. While it is described as a highly potent NS5B polymerase inhibitor based on in vitro data natap.org, detailed specific in vivo efficacy data for this compound in HCV infection models, such as humanized mouse models, were not explicitly available in the provided search results. Preclinical studies involving other compounds targeting HCV, such as GSK8853, have demonstrated significant reductions in viral RNA loads in humanized-mouse models of HCV infection nih.gov.
The Clinical Development of the Hepatitis C Virus Inhibitor this compound Was Discontinued (B1498344) at an Early Stage.
Initial research and development efforts for the chemical compound this compound, identified as a polymerase inhibitor for the hepatitis C virus (HCV), did not progress to advanced clinical trials. The development program for this compound was terminated during its early phases, precluding the generation of extensive clinical data.
This compound was under investigation in a Phase 1 clinical trial to assess its potential as a treatment for hepatitis C. fiercebiotech.com A GlaxoSmithKline annual report from 2006 listed the compound as being in Phase I development for this indication. However, the clinical trial associated with this compound, identified as NCT00439959, was terminated. fiercebiotech.com There is no publicly available information to suggest that this compound advanced to Phase 2 or pivotal studies.
The landscape of hepatitis C treatment underwent a significant transformation with the advent of highly effective direct-acting antivirals. This revolution in HCV therapeutics led to the discontinuation of many earlier-generation investigational compounds as more potent and safer treatment regimens became the new standard of care. It is within this context of a rapidly evolving therapeutic area that the development of this compound was likely halted.
Due to the early termination of its clinical development, no data exists for this compound regarding advanced clinical endpoints, heterogeneity in clinical response, or long-term efficacy, which would typically be gathered in later-phase pivotal studies. Consequently, a detailed analysis of the translational research and clinical development paradigm for this compound as outlined in the user's request cannot be provided.
Translational Research and Clinical Development Paradigm for Gsk 625433
Regulatory Considerations and Clinical Program Status
Given the apparent early termination of the GSK 625433 development program, there is no public record of any specific regulatory considerations, such as submissions to or designations from regulatory bodies like the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). The clinical program status remains as it was reported in 2006, with no evidence of advancement beyond Phase I trials.
The table below summarizes the last known status of this compound.
| Compound | Indication | Last Known Development Phase |
| This compound | Hepatitis C | Phase I |
It is important to note that in the mid-2000s, the landscape for Hepatitis C treatment was rapidly evolving. The standard of care was shifting, and the development of new classes of direct-acting antivirals was highly competitive. It is possible that this compound did not meet the necessary efficacy or safety profiles to warrant further investment in a changing therapeutic area.
In 2017, GlaxoSmithKline announced a significant overhaul of its research and development pipeline, discontinuing over 30 drug development programs to focus on priority areas. While this compound was not explicitly named in this announcement, its absence from the company's pipeline for over a decade prior indicates its development was likely ceased long before this strategic shift.
Mechanisms of Drug Resistance and Combination Therapeutic Strategies for Gsk 625433
Characterization of Resistance Pathways
Understanding the mechanisms by which HCV develops resistance to antiviral agents like GSK 625433 is crucial for designing effective treatment strategies. Resistance typically arises through mutations in the viral target protein, which reduce the drug's binding affinity or inhibitory effect.
Identification of Amino Acid Substitutions and Mutational Landscapes in Target Proteins
In vitro resistance studies have identified specific amino acid substitutions in the HCV NS5B polymerase that are associated with reduced susceptibility to this compound. The key resistance mutations observed in these studies occurred at amino acid positions 414 and 447 of the NS5B polymerase fishersci.ca. These changes in the viral enzyme's structure can diminish the effectiveness of this compound by altering its interaction with the binding site in the palm region fishersci.ca.
Table 1: Key Amino Acid Substitutions Conferring Resistance to this compound
| Target Protein | Amino Acid Position | Observed Substitution | Impact on this compound Activity | Source |
| HCV NS5B Polymerase | 414 | (Specific substitution not detailed in source) | Reduced susceptibility | fishersci.ca |
| HCV NS5B Polymerase | 447 | (Specific substitution not detailed in source) | Reduced susceptibility | fishersci.ca |
Cellular Adaptive Responses to this compound Pressure
Beyond specific target mutations, cellular adaptive responses to drug pressure can also contribute to resistance. For this compound, the primary adaptive responses characterized in the context of resistance development involve the emergence of specific amino acid substitutions within the viral NS5B polymerase, as detailed above fishersci.ca. While general cellular adaptations (e.g., changes in cell metabolism or proliferation) can occur in response to various stressors, direct evidence of such broader cellular adaptive responses specifically to this compound pressure, independent of the viral target mutations, is not extensively documented in the provided information. The focus of resistance characterization for this compound has largely been on the direct mutational changes within the viral target itself fishersci.ca.
Rational Design and Evaluation of Combination Therapies
The emergence of drug resistance highlights the importance of combination therapeutic strategies. Rational design of combination therapies aims to achieve synergistic antiviral effects, minimize the emergence of resistance, and improve treatment durability.
Synergy Assessment with Co-Administered Agents (e.g., Interferon-alpha, Ribavirin (B1680618) for HCV)
This compound has demonstrated synergistic activity when co-administered with other antiviral agents in vitro. Notably, combination assays performed in a two-dimensional chequerboard format showed synergy between this compound and interferon-alpha (IFN-α2a) fishersci.ca. This synergy suggests that the agents work together to produce an antiviral effect greater than the sum of their individual effects. Additionally, this compound was also found to be synergistic with ribavirin in vitro fishersci.ca. The potential for this compound to be used clinically in combination with IFN-α was supported by these findings fishersci.ca.
Table 2: In Vitro Synergy of this compound with Co-Administered Agents
| Co-Administered Agent | Observed Synergy with this compound | Context | Source |
| Interferon-alpha (IFN-α2a) | Synergistic | In vitro combination assays | fishersci.ca |
| Ribavirin | Synergistic | In vitro | fishersci.ca |
Strategies to Mitigate or Circumvent Drug Resistance
The primary strategy to mitigate or circumvent drug resistance for this compound, as indicated by resistance studies, is its use in combination with other antiviral agents fishersci.ca. This approach is based on the principle of targeting different viral proteins or different sites on the same protein, making it more difficult for the virus to develop simultaneous resistance to multiple drugs fishersci.ca. For HCV, this often involves combining polymerase inhibitors like this compound with other classes of inhibitors, such as protease inhibitors fishersci.ca.
Impact of Combination Approaches on Treatment Durability
Combination therapies have historically shown improved outcomes in the treatment of chronic hepatitis C. For instance, the combination of interferon-alpha and ribavirin has been shown to result in superior clinical antiviral responses compared to interferon monotherapy. This enhanced efficacy often translates into a higher rate of sustained virological response (SVR), which is a key indicator of treatment durability and successful viral eradication. Patients with fewer favorable prognostic factors for HCV treatment have been observed to benefit more from extended durations of combination therapy, further emphasizing the role of combination approaches in achieving durable responses. While specific long-term durability data for this compound in combination regimens are not detailed in the provided information, the general principle observed with other HCV combination therapies supports the rationale that such approaches would enhance treatment durability by reducing the likelihood of viral relapse due to resistance fishersci.ca.
Prospective Research Directions and Uncharted Avenues for Gsk 625433
Deeper Elucidation of Molecular Signaling NetworksFurther research into GSK 625433 could focus on a more profound understanding of the molecular signaling networks it modulates. For its role in Duchenne muscular dystrophy, a deeper elucidation of the specific pathways involved in utrophin upregulation could provide insights into muscle repair and regeneration mechanisms beyond its initial applicationontosight.ai. Investigating the precise downstream effects of increased utrophin on muscle fiber integrity, sarcolemma stabilization, and overall cellular resilience could reveal novel therapeutic targets or biomarkers for muscular dystrophies.
In the context of its activity against Hepatitis C virus, while its role as an NS5B polymerase inhibitor is established, future studies could explore the nuances of its interaction with the viral enzyme, including conformational changes induced upon binding and the precise impact on the RNA replication complex natap.org. Understanding potential off-target interactions or subtle modulations of host cellular pathways could also provide valuable insights into antiviral strategies or unexpected biological effects. Such detailed mechanistic studies could leverage advanced biochemical assays, structural biology techniques (e.g., cryo-EM, X-ray crystallography), and proteomics to map protein-protein interactions and post-translational modifications influenced by the compound.
Exploration of Alternative Therapeutic Indications Beyond Initial FocusGiven this compound's mechanism as an RNA-dependent RNA polymerase (RdRp) inhibitor in HCV, there is a theoretical potential for repurposing this compound, or its derivatives, for other RNA virus infectionsnih.govsci-hub.st. Many pathogenic viruses, including coronaviruses and influenza viruses, rely on RdRp for replication, making this enzyme an attractive target for antiviral developmentnih.govsci-hub.st. While this compound was discontinued (B1498344) for HCV, its foundational activity against a viral polymerase suggests that with structural modifications or in combination therapies, it could be explored against other emerging or neglected RNA viral pathogens.
Beyond viral infections, the concept of utrophin upregulation, initially explored for DMD, could be relevant to other muscle-wasting disorders or conditions characterized by compromised muscle integrity. Exploring whether similar utrophin-modulating effects could be beneficial in other forms of muscular dystrophy, sarcopenia, or muscle injury could open new therapeutic avenues. This would require extensive preclinical investigation to determine the relevance of utrophin modulation in these diverse pathologies.
Development of Advanced In Vitro and In Vivo Predictive ModelsThe development of advanced in vitro and in vivo predictive models is crucial for enhancing the efficiency and success rates of drug discovery and development. For compounds like this compound, future research could specifically leverage these models to gain more human-relevant insights. Advanced in vitro models, such as organoids (3D cell cultures mimicking organ structures) and organ-on-a-chip (OOC) systems, offer a more physiologically relevant environment than traditional 2D cell cultureslek.comlek.commdpi.comresearchgate.net. These models can bridge the gap between simplistic in vitro assays and complex in vivo animal studies, providing more predictive data on efficacy and potential off-target effectslek.comlek.com.
For this compound, specialized muscle organoids could be developed or utilized to study utrophin upregulation in a more complex tissue context, allowing for assessment of muscle function and structural improvements in vitro. Similarly, liver-on-a-chip models could be employed to re-evaluate its antiviral efficacy against HCV or other RNA viruses in a human liver microenvironment, potentially identifying specific cellular responses or metabolic pathways that influence its activity mdpi.comresearchgate.net. The integration of these models could facilitate high-throughput screening and lead optimization for derivatives, reducing reliance on less predictive animal models lek.comresearchgate.net.
Integration of "Omics" Technologies for Comprehensive Translational InsightsThe application of "Omics" technologies—including genomics, transcriptomics, proteomics, and metabolomics—can provide comprehensive translational insights into the biological impact of compounds like GSK 625433nih.govumcutrecht.nlhumanspecificresearch.orgelsevier.comfrontiersin.org. Future research could integrate these technologies to gain a holistic understanding of how this compound affects cellular systems.
Transcriptomics and Proteomics: By analyzing changes in gene expression and protein abundance in response to this compound, researchers could identify novel pathways or biomarkers associated with its utrophin-upregulating activity in muscle cells or its antiviral effects in infected cells. This could reveal subtle cellular adaptations or resistance mechanisms that were not fully understood previously.
Metabolomics: Investigating metabolic shifts induced by this compound could uncover its broader impact on cellular metabolism, which is particularly relevant for viral infections where viral replication heavily relies on host metabolic resources humanspecificresearch.org.
Single-cell Omics: Applying single-cell RNA sequencing or single-cell proteomics could reveal cell-type specific responses to this compound within heterogeneous tissues, providing a more granular understanding of its effects humanspecificresearch.org.
Such integrated omics approaches could help identify patient subpopulations most likely to respond to utrophin modulation, understand variability in drug response, or uncover new therapeutic targets related to its mechanism of action nih.govumcutrecht.nlhumanspecificresearch.org.
Application of Computational and Artificial Intelligence Methodologies in Future ResearchComputational and Artificial Intelligence (AI) methodologies are increasingly central to modern drug discovery and development, and their application to compounds like this compound holds significant promiseslideshare.netox.ac.uknih.govgsk.comgsk.comgsk.ai.
Structure-Activity Relationship (SAR) and De Novo Design: AI and machine learning algorithms can analyze the vast chemical space around this compound's acyl pyrrolidine (B122466) scaffold to predict improved derivatives with enhanced potency, selectivity, or pharmacokinetic properties acs.orgnih.gov. Generative models could propose novel chemical entities that retain or improve upon its desired biological activities (utrophin upregulation or RdRp inhibition).
Target Identification and Polypharmacology: AI could be used to screen for potential off-targets or, conversely, identify new therapeutic targets that this compound might modulate, leading to unforeseen therapeutic applications slideshare.netnih.gov. This includes analyzing large biological datasets to spot patterns and derive causal relations that might link the compound to new indications slideshare.netgsk.com.
Predictive Modeling of Efficacy and Resistance: Machine learning models could be trained on existing preclinical and clinical data related to this compound to predict patient responses or the likelihood of resistance development, especially for its antiviral activity natap.orggsk.com. This could inform future clinical trial designs for similar compounds or guide combination therapy strategies.
Data Integration and Knowledge Graphs: AI can integrate diverse datasets (chemical, biological, clinical) related to this compound and its targets into knowledge graphs, allowing researchers to uncover previously inaccessible patterns and associations slideshare.netox.ac.uk. This could provide a comprehensive understanding of the compound's biological landscape and guide future research priorities.
Potential for Repurposing and Novel Derivative DevelopmentAs previously noted, this compound's activity as an RNA-dependent RNA polymerase (RdRp) inhibitor positions it, or its core scaffold, as a candidate for repurposing efforts against other RNA virusesnih.govsci-hub.st. The discontinuation of its development for HCV does not negate its fundamental mechanism of action, which could be exploited against other viral pathogens that rely on similar RdRp enzymes for replication. This would involve screening this compound against a broader panel of RNA viruses and potentially optimizing its structure for improved pan-viral activity or specificity against a new target virus.
Furthermore, the "acyl pyrrolidine" series, to which this compound belongs, has been a subject of optimization efforts, leading to the identification of other development candidates with promising properties acs.org. This indicates a fertile ground for novel derivative development. Researchers could leverage the structural insights gained from this compound's interactions with its targets (e.g., NS5B polymerase) to design and synthesize new compounds within or inspired by the acyl pyrrolidine scaffold. The aim would be to overcome any limitations identified in this compound (e.g., potency, selectivity, stability) and develop next-generation molecules with improved therapeutic profiles for either utrophin upregulation or antiviral activity. This iterative process of design, synthesis, and biological evaluation is a cornerstone of medicinal chemistry and remains a significant avenue for future research.
Q & A
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of GSK 625433 in preclinical studies?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. Ensure spectral data (e.g., H/C NMR) align with theoretical predictions. For reproducibility, document solvent systems, column specifications, and retention times in alignment with Materials and Methods guidelines . Include raw data in supplementary materials with clear labeling (e.g., "this compound NMR Spectrum: 500 MHz, DMSO-d6") to enable independent verification .
Q. How should researchers design in vitro assays to evaluate the pharmacological activity of this compound?
- Methodological Answer : Select cell lines based on target relevance (e.g., cancer cell lines for oncology studies) and validate their responsiveness to reference compounds. Include dose-response curves with at least six concentrations (e.g., 1 nM–100 µM) and triplicate measurements. Normalize data to positive/negative controls (e.g., DMSO vehicle) and calculate EC/IC values using nonlinear regression models (e.g., GraphPad Prism). Document assay conditions (temperature, incubation time) and statistical power analysis to justify sample sizes .
Q. What statistical approaches are appropriate for initial dose-response analysis of this compound in cell-based models?
- Methodological Answer : Apply non-linear least squares fitting to generate sigmoidal dose-response curves. Use the Hill equation to quantify efficacy () and potency (logEC). Report 95% confidence intervals and assess goodness-of-fit via R values. For outlier detection, employ Grubbs' test or robust regression methods. Data should be visualized with error bars representing SEM and annotated with significance levels (e.g., *p<0.05) .
Advanced Research Questions
Q. How can conflicting in vitro and in vivo efficacy data for this compound be systematically analyzed to determine translational relevance?
- Methodological Answer : Conduct a meta-analysis comparing in vitro IC values with in vivo pharmacokinetic (PK) parameters (e.g., plasma ). Use species-specific allometric scaling to adjust for metabolic differences. If discrepancies persist, evaluate tissue penetration via mass spectrometry or microdialysis. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses, such as investigating protein binding or metabolite activity .
Q. What experimental approaches are recommended for elucidating off-target effects of this compound in complex biological systems?
- Methodological Answer : Employ high-throughput screening (HTS) against panels of receptors, kinases, or ion channels (e.g., Eurofins CEREP panel). Use thermal shift assays (TSA) or cellular thermal shift assays (CETSA) to identify unintended protein interactions. For functional validation, apply CRISPR-Cas9 knockout models of suspected off-target genes. Data should be cross-validated with transcriptomic (RNA-seq) or proteomic (LC-MS/MS) profiling .
Q. What strategies should be employed to replicate controversial findings in this compound mechanism-of-action studies?
- Methodological Answer : Adhere to the "replication checklist":
- Obtain raw datasets from original authors or public repositories (e.g., Zenodo).
- Recreate experimental conditions precisely (e.g., cell passage number, buffer composition).
- Include internal controls from the original study (e.g., reference inhibitors).
- Perform blinded analysis to minimize bias.
- Use independent batches of this compound to rule out compound variability.
Publish negative results with detailed protocols to enhance scientific transparency .
Data Management and Reporting
Q. How should researchers address variability in pharmacokinetic (PK) data across species for this compound?
- Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in metabolism, plasma protein binding, and organ weights. Validate models using in vitro hepatocyte clearance data and in vivo PK profiles. Report all parameters (e.g., Vd, CL, t) with coefficient of variation (CV%) and confidence intervals. Use tools like GastroPlus or Simcyp for simulations .
Q. What guidelines should be followed when publishing synthetic protocols for this compound analogs?
- Methodological Answer : Document reaction conditions (catalyst, solvent, temperature), purification methods (e.g., column chromatography gradients), and yields for each step. Characterize intermediates via LC-MS and elemental analysis. For reproducibility, specify supplier details (e.g., Sigma-Aldrich, ≥98% purity) and batch numbers. Adhere to journal-specific formatting for experimental sections (e.g., ACS Style) .
Literature and Data Synthesis
Q. How can researchers leverage systematic reviews to contextualize this compound within existing literature?
- Methodological Answer : Use PRISMA guidelines to design a reproducible search strategy across PubMed, Google Scholar, and EMBASE. Keywords should include "this compound," "structure-activity relationship," and "mechanism of action." Screen abstracts using inclusion/exclusion criteria (e.g., peer-reviewed studies from 2015–2025). Extract data into standardized tables comparing potency, models, and endpoints. Assess bias via Cochrane Risk of Tool .
Q. What computational methods are suitable for predicting this compound's metabolic stability during lead optimization?
- Methodological Answer :
Apply in silico tools like StarDrop (P450 metabolism prediction) or Schrödinger's QikProp (intestinal permeability). Validate predictions with in vitro microsomal stability assays (human/rodent liver microsomes). Use molecular dynamics (MD) simulations to assess binding affinity to cytochrome P450 isoforms. Report docking scores (e.g., Glide SP/XP) and RMSD values for pose stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
